锰福地匹钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mangafodipir Trisodium is the trisodium salt of mangafodipir with potential antioxidant and chemoprotective activities. Consisting of manganese (II) ions chelated to fodipir (dipyridoxyl diphosphate or DPDP), mangafodipir scavenges oxygen free radicals such as superoxide anion, hydrogen peroxide, and hydroxyl radical, potentially preventing oxygen free radical damage to macromolecules such as DNA and minimizing oxygen free radical-related chemotoxicity in normal tissues. However, this agent may potentiate the chemotherapy-induced generation of oxygen free radicals in tumor cells, resulting in the potentiation of chemotherapy-induced cytotoxicity; tumor cells, with higher levels of reactive oxygen species than normal cells, possess a lower threshold for oxygen free radical-mediated cytotoxicity. Mangafodipir is traditionally used as an imaging agent in magnetic resonance imaging (MRI).
科学研究应用
肝胆成像
锰福地匹钠主要用作磁共振成像 (MRI) 中的肝胆造影剂。它被肝细胞摄取并通过胆管排出,增强了 T1 加权成像中正常肝脏的信号强度。 这种应用有助于表征肝脏病变和识别术后胆汁泄漏 .
胰腺成像
该化合物还可以在一定程度上增强胰腺的信号强度,有助于检测和表征胰腺病变 .
化疗辅助剂
锰福地匹钠已被测试为癌症患者化疗的辅助剂。 它有望提高化疗药物的疗效 .
心脏介入辅助剂
它在经皮冠状动脉介入治疗中作为辅助剂具有潜在的应用价值,可以增强对心肌损伤的评估 .
肾上腺成像
该药剂可以增强肾上腺成像的信号强度,这可能有助于诊断肾上腺疾病 .
肾脏成像
心肌成像
它增强了 T1 加权 MRI 上心肌成像的信号强度,这在心脏评估中可能是有益的 .
肝脏和胰腺的诊断工具
作用机制
Target of Action
Mangafodipir trisodium is an organ-specific paramagnetic contrast agent primarily targeting the hepatobiliary system . It is used for imaging the liver and pancreas, and for detecting lesions in these organs . The compound is made up of paramagnetic manganese (II) ions combined with the chelating agent fodipir .
Mode of Action
Upon intravenous administration, Mangafodipir trisodium dissociates slowly to manganese and the organic ligand fodipir . The manganese is taken up by the hepatocytes with high affinity and selectivity . The ligand fodipir is distributed to the extracellular fluid and later eliminated via urine .
Biochemical Pathways
Mangafodipir trisodium is dephosphorylated to form Mn dipyridoxyl monophosphate (MnDPMP) and fully dephosphorylated Mn dipyridoxyl ethylenediamine diacetate (MnPLED) in a sequential manner . This is followed by simultaneous transmetallation where manganese is exchanged for plasma zinc . The corresponding zinc compounds are ZnDPDP, ZnDPMP, and ZnPLED .
Pharmacokinetics
Mangafodipir trisodium is metabolised and manganese ions are released from the mangafodipir by exchange with plasma zinc . Manganese and the ligand fodipir, which have different pharmacokinetics, are eliminated by different routes . The plasma half-life of total ligand is 20 minutes, and it is dose-independent with an apparent volume of distribution of 0.2 l/kg . The rate of dephosphorylation is similar to the rate of transmetallation, and both are dose-independent .
Result of Action
Mangafodipir trisodium enhances the contrast in magnetic resonance imaging (MRI) of the liver and pancreas . This enhanced contrast by Mangafodipir trisodium improves visualization and detection of lesions of the liver formed from metastatic disease or hepatocellular carcinomas .
Action Environment
The action of Mangafodipir trisodium is influenced by the environment within the body. The compound is delivered intravenously to enhance contrast in MRI of the liver . Normal liver tissue absorbs the manganese more than abnormal or cancerous tissue, which makes the normal tissue appear brighter in MRIs . This enhanced contrast allows lesions to be more easily identified .
属性
CAS 编号 |
140678-14-4 |
---|---|
分子式 |
C22H25MnN4NaO14P2-4 |
分子量 |
709.3 g/mol |
IUPAC 名称 |
sodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn.Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;/q;+2;+1/p-7 |
InChI 键 |
OFHJWKIWWOCMSS-UHFFFAOYSA-G |
SMILES |
[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Mn+2] |
规范 SMILES |
[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Na+].[Mn+2] |
同义词 |
Ca4Mn(DPDP)5 calmangafodipir DPDP mangafodipir mangafodipir trisodium mangafodipir trisodium, anhydrous manganese dipyridoxyl diphosphate manganese-DPDP Mn-DPDP N,N'-bis(pyridoxal-5-phosphate)ethylenediamine-N,N'-diacetic acid Teslascan |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。